N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide |
InChI |
InChI=1S/C11H22N2O/c1-9-5-4-6-10(7-9)12-8-11(14)13(2)3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
NFKIJZRWGYBCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Methylcyclohexylamine
Method :
- Hydrogenate 3-methylcyclohexanone with ammonium formate or gaseous ammonia in the presence of a palladium catalyst (e.g., Pd/C) under high-pressure hydrogen (2.5–3.5 MPa) at 120–130°C.
- Reaction equation :
$$
\text{3-Methylcyclohexanone} + \text{NH}3 \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-Methylcyclohexylamine} + \text{H}_2\text{O}
$$ - Yield : ~98% after purification via fractional distillation.
Step 2: Acylation with N,N-Dimethylchloroacetamide
Method :
- React 3-methylcyclohexylamine with N,N-dimethylchloroacetamide in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.
- Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.
- High regioselectivity due to steric hindrance from the cyclohexyl group.
- Scalable for industrial production.
Direct Coupling via Carbodiimide Chemistry
A one-pot method using coupling reagents to form the acetamide bond.
- Activate N,N-dimethylglycine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
- Add 3-methylcyclohexylamine and stir at 25°C for 24 hours.
- Quench with water, extract with ethyl acetate, and concentrate.
- Molar ratio : Amine:EDC:HOBt = 1:1.2:1.2.
- Yield : ~85% (HPLC purity >98%).
- Requires strict anhydrous conditions.
- Higher cost due to coupling reagents.
Hydrogenolysis of Protected Intermediates
This method employs a benzyl carbamate (Cbz)-protected amine for controlled deprotection.
Steps :
- Synthesize N-Cbz-3-methylcyclohexylamine via reaction with benzyl chloroformate.
- Couple with N,N-dimethylbromoacetamide using potassium carbonate in acetonitrile.
- Remove the Cbz group via hydrogenolysis (H₂, Pd/C, 1 atm) in methanol.
- Catalyst loading : 5% Pd/C achieves full deprotection in 4 hours.
- Purity : >99% after recrystallization from hexane/ethyl acetate.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Carbodiimide Coupling | Hydrogenolysis |
|---|---|---|---|
| Yield | 90–95% | 80–85% | 75–80% |
| Reaction Time | 6–8 hours | 24 hours | 10–12 hours |
| Cost Efficiency | High | Moderate | Low |
| Scalability | Industrial | Lab-scale | Lab-scale |
Critical Considerations
- Purification : Distillation or chromatography is essential to remove by-products like unreacted amine or dimerized species.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may complicate isolation.
- Catalyst Recycling : Pd/C from hydrogenolysis steps can be reused up to 3 times without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amide functionalities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Protein Folding: It can influence the folding and stability of proteins, which is crucial in biological processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
- Backbone Modifications: The target compound shares the N,N-dimethylacetamide backbone with zolpidem but replaces the imidazopyridine ring with a 3-methylcyclohexylamine. Sulfonamide derivatives (e.g., CID 57682568) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and polarity, which may improve solubility but reduce blood-brain barrier permeability compared to the lipophilic cyclohexyl group .
- Substituent Effects: 3-Methylcyclohexyl vs. Trifluoroethyl: The cyclohexyl group offers steric bulk and lipophilicity, favoring hydrophobic interactions in binding pockets. Halogenated Aromatics: Compounds like N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide combine halogenated aryl groups with sulfonamides, likely targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Physicochemical and Toxicological Considerations
- Lipophilicity : The 3-methylcyclohexyl group likely increases logP values compared to sulfonamide or trifluoroethyl analogs, impacting membrane permeability and half-life .
- Toxicity : While dimethyl acetamide derivatives () are associated with hepatotoxicity, the cyclohexylamine moiety may introduce unique metabolic pathways requiring further investigation .
Biological Activity
N,N-Dimethyl-2-[(3-methylcyclohexyl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
The mechanism of action for this compound involves its interaction with various biological targets, potentially influencing enzyme activity and receptor binding. The presence of the dimethylamino group allows for significant interactions with biological membranes, enhancing its absorption and bioavailability.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Research has also suggested antimicrobial properties against a range of bacterial strains. A comparative study showed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to mitigate oxidative stress and reduce neuronal cell death, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Case Study 1: Hepatotoxicity Assessment
A clinical case study involving a 32-year-old male exposed to a high concentration of this compound revealed severe hepatotoxic effects. The patient exhibited symptoms including confusion and liver dysfunction, highlighting the need for careful handling and risk assessment in occupational settings .
Case Study 2: In Vitro Cancer Cell Studies
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide, and how can structural purity be validated?
- Methodology : Multi-step synthesis starting from substituted cyclohexylamines and acetamide precursors. For example, react 3-methylcyclohexylamine with chloroacetyl chloride to form the intermediate, followed by dimethylamine substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation using -NMR (peaks at δ 2.2–2.4 ppm for dimethyl groups) and LC-MS (molecular ion [M+H] at expected m/z) .
- Data Validation : Compare melting points (if crystalline) and FTIR spectra (amide I band ~1650 cm) with literature. Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Q. What safety precautions are recommended given limited toxicological data for this compound?
- Handling Protocol : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 4°C. Acute toxicity testing (e.g., LD in rodents) is advised due to structural similarities to neuroactive acetamides .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can computational methods resolve spectral data contradictions in structural characterization?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate -NMR and FTIR spectra. Compare with experimental data to identify conformational discrepancies (e.g., axial vs. equatorial substituents on the cyclohexyl ring). Use molecular electrostatic potential (MESP) maps to predict reactive sites .
- Case Study : In a related acetamide, DFT-optimized geometries clarified intramolecular hydrogen bonding (N–H···O=C), explaining anomalous FTIR shifts .
Q. What reaction mechanisms dominate in functionalizing the acetamide moiety for drug discovery?
- Mechanistic Insights :
- Acylation : React with acid chlorides (e.g., benzoyl chloride) in dichloromethane, catalyzed by DMAP.
- Reductive Amination : Use NaBHCN to convert ketone intermediates to secondary amines.
- Cycloaddition : Leverage Lewis acids (e.g., SnCl) for cationic polar cycloadditions, forming heterocycles like benzothiopyrans (see ) .
- Example : Stannic chloride activates the acetamide’s electrophilic carbon, enabling styrene cycloaddition to yield fused-ring systems .
Q. How does molecular docking predict the compound’s affinity for neurological targets?
- Protocol :
Target Selection : Dock against serotonin receptors (5-HT) or ion channels (e.g., NMDA) using AutoDock Vina.
Ligand Preparation : Optimize 3D structure with Avogadro (MMFF94 force field).
Validation : Compare docking scores (ΔG) with known agonists/antagonists. For example, a docking score of −9.2 kcal/mol suggests strong binding to 5-HT, comparable to risperidone .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
